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Overview
Description
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A related compound with a similar structure but different functional groups.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C14H19N2O2 |
---|---|
Molecular Weight |
247.31 g/mol |
InChI |
InChI=1S/C14H19N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-8,17H,9H2,1-4H3 |
InChI Key |
SXIOFDIFSHSPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1[O])(C)C)C2=CN=CC=C2)CO)C |
Origin of Product |
United States |
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